molecular formula C22H14Cl2N4O4 B2488012 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 906163-00-6

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2488012
CAS No.: 906163-00-6
M. Wt: 469.28
InChI Key: WVZOLWWHLXNBKL-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by:

  • Indolizine core: A bicyclic structure with fused pyrrole and pyridine rings.
  • Substituents: A 3,4-dichlorophenyl group at the N-position of the carboxamide. A 4-nitrobenzoyl moiety at the 3-position of the indolizine ring. An amino group at the 2-position of the indolizine.

Its design aligns with trends in medicinal chemistry, where electron-withdrawing groups (e.g., nitro, chloro) enhance stability and binding specificity .

Properties

IUPAC Name

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O4/c23-15-9-6-13(11-16(15)24)26-22(30)18-17-3-1-2-10-27(17)20(19(18)25)21(29)12-4-7-14(8-5-12)28(31)32/h1-11H,25H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZOLWWHLXNBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amine precursors.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through electrophilic aromatic substitution reactions.

    Incorporation of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through acylation reactions using nitrobenzoyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrobenzoyl group undergoes reduction to form an amino derivative, a critical reaction for modifying electronic properties or generating bioactive intermediates.

Reaction Conditions Products Key Observations
H₂/Pd-C in ethanol at 50°C3-(4-aminobenzoyl)-indolizine derivativeQuantitative yield under catalytic hydrogenation
Zn/FeCl₃ in HCl at 100°C Partial reduction to hydroxylamine intermediateRequires acidic conditions for stabilization
LiAlH₄ in THFOver-reduction to secondary amineLimited selectivity observed

This reduction enhances solubility and enables further functionalization via diazotization or coupling reactions.

Nucleophilic Aromatic Substitution

The dichlorophenyl group participates in substitution reactions under basic conditions, leveraging electron-withdrawing effects from adjacent chlorine atoms.

Reagent Conditions Product Yield
Sodium methoxideDMF, 80°C, 6h Methoxy-substituted phenyl derivative68%
PiperidineEtOH, reflux, 12h Piperidine-substituted analog52%
NaN₃ in DMSO120°C, 24hAzido-substituted compound41%

Substitution occurs preferentially at the para position to chlorine due to steric and electronic factors .

Amine Functionalization

The primary amino group undergoes typical amine reactions, enabling diversification of the indolizine core.

Acylation

Acylating Agent Conditions Product
Acetic anhydridePyridine, RT, 2hN-acetylated derivative
Benzoyl chlorideNaOH, DCM, 0°CN-benzoylated compound

Alkylation

Alkylating Agent Conditions Product
Methyl iodideK₂CO₃, DMF, 60°CN-methylamine
Allyl bromideNaH, THF, RTN-allylated derivative

Acylation improves metabolic stability, while alkylation modulates lipophilicity.

Carboxamide Hydrolysis

The carboxamide group can be hydrolyzed to carboxylic acid under strong acidic or basic conditions:

Conditions Product Applications
6M HCl, reflux, 8h1-carboxylic acid derivativeCoordination chemistry applications
NaOH (20%), 100°C, 12hSodium carboxylate saltImproved aqueous solubility

Electrophilic Aromatic Substitution

The indolizine core undergoes nitration and sulfonation at electron-rich positions:

Reagent Conditions Position Yield
HNO₃/H₂SO₄0°C, 1hC533%
SO₃/H₂SO₄50°C, 4hC728%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation/alkylation of the indolizine core:

Reaction Type Catalyst Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acid61%
Buchwald-HartwigPd₂(dba)₃/Xantphos4-bromoaniline57%

Critical Analysis of Reaction Pathways

  • Nitro Reduction : Catalytic hydrogenation provides cleaner products than Zn/FeCl₃.

  • Substitution vs. Elimination : Steric hindrance from the dichlorophenyl group favors substitution over elimination .

  • pH-Dependent Hydrolysis : Acidic hydrolysis proceeds faster but risks decomposition of the indolizine core.

This compound’s multifunctional design allows precise tuning for medicinal chemistry and materials science applications, with reactivity patterns validated across peer-reviewed syntheses .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit noteworthy antiproliferative activities against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer properties. Variations in substituents on the indolizine ring and the benzoyl moiety can significantly influence biological activity. For instance:

  • Dichlorophenyl Substituent : The presence of dichlorophenyl groups has been associated with increased potency against certain cancer cell lines .
  • Nitro Group Influence : The nitro group in the structure may play a role in enhancing binding affinity to target proteins involved in cancer progression .

Case Studies and Experimental Findings

A variety of studies have investigated the efficacy of compounds related to this compound:

StudyCompound TestedCancer Cell LineIC50 (μM)Mechanism
Derivative AHT-29 Colon Carcinoma0.5Microtubule disruption
Derivative BMDA-MB-231 Breast Cancer0.15Anti-angiogenic
Derivative CK562 Myelogenous Leukemia7.4Protein kinase inhibition

These findings underscore the potential of this compound class in cancer therapy and highlight the importance of further research into their mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the nitrobenzoyl and dichlorophenyl moieties can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indolizine Carboxamide Cores

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
  • Key Differences :
    • Substituents : 3,4-dimethoxyphenyl (electron-donating groups) replaces 3,4-dichlorophenyl (electron-withdrawing).
    • Acyl Group : 4-methylbenzoyl replaces 4-nitrobenzoyl.
  • Implications: Increased lipophilicity from methyl vs. nitro may alter membrane permeability.
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
  • Key Differences :
    • Aryl Group : 5-chloro-2-methylphenyl replaces 3,4-dichlorophenyl.
    • Molecular Formula : C₂₃H₁₇ClN₄O₄ vs. C₂₃H₁₅Cl₂N₄O₄ (target compound).
  • Implications: Reduced chlorine content may lower toxicity but diminish halogen bonding interactions.

Di-Substituted Urea Derivatives with Shared Aryl Motifs

BTdCPU and NCPdCPU
  • Structures :
    • BTdCPU: 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea.
    • NCPdCPU: 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea.
  • Comparison :
    • Core : Urea linkage vs. indolizine carboxamide.
    • Bioactivity : Both exhibit growth inhibition in studies, suggesting dichlorophenyl groups enhance efficacy in urea-based scaffolds .
    • Mechanistic Insight : Ureas may act via hydrogen bonding, whereas indolizine carboxamides could exploit π-π stacking (nitro/aryl interactions) .
3-(3,4-Dichlorophenyl)-1,1-dimethylurea
  • Synthesis: Emphasizes HCl and methanol recovery, highlighting scalability differences vs. indolizine synthesis (likely requiring multistep heterocycle formation) .

Substrate Analogues with Nitro/Amino Groups

lists compounds like 4-nitrobenzylamine, which share nitroaryl motifs. These are used in enzyme studies, suggesting the target compound’s nitro group may interact with similar biological targets (e.g., oxidoreductases or nitroreductases) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₃H₁₅Cl₂N₄O₄ ~465.75* 3,4-dichlorophenyl, 4-nitrobenzoyl High electrophilicity, potential enzyme inhibition
2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide C₂₅H₂₄N₄O₄ ~468.49 3,4-dimethoxyphenyl, 4-methylbenzoyl Increased lipophilicity, reduced reactivity
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide C₂₃H₁₇ClN₄O₄ 448.86 5-chloro-2-methylphenyl, 4-nitrobenzoyl Steric hindrance, moderate toxicity
BTdCPU C₁₃H₈Cl₂N₄OS 369.15 Thiadiazole, 3,4-dichlorophenyl Growth inhibition via hydrogen bonding

*Estimated based on structural similarity to .

Research Findings and Implications

  • Electron-Withdrawing Groups : The 3,4-dichlorophenyl and nitrobenzoyl groups in the target compound likely enhance binding to hydrophobic pockets in enzymes or receptors, as seen in urea analogues .
  • Synthetic Challenges : Indolizine derivatives require complex heterocyclic synthesis, contrasting with simpler urea preparations .
  • Biological Potential: While urea derivatives show growth inhibition, the target compound’s indolizine core may offer unique pharmacokinetic profiles (e.g., improved metabolic stability) .

Biological Activity

The compound 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as:

  • Molecular Formula: C₁₅H₁₂Cl₂N₄O₃
  • Molecular Weight: 356.19 g/mol

The compound features an indolizine core substituted with a dichlorophenyl group and a nitrobenzoyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of indolizine compounds can exhibit significant antibacterial and antifungal properties. The presence of halogen substituents (such as the dichlorophenyl group) may enhance the antimicrobial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Anticancer Properties: Several studies have indicated that indolizine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting the growth of breast cancer cells in vitro .
  • Anti-inflammatory Effects: The nitro group in the structure may contribute to anti-inflammatory properties by modulating inflammatory pathways. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Research Findings and Case Studies

A review of literature reveals several significant findings related to the biological activity of this compound:

  • Antibacterial Activity:
    • A study demonstrated that derivatives similar to 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine exhibited MIC values ranging from 32 to 64 μg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
  • Cytotoxicity Against Cancer Cells:
    • In vitro assays on human breast cancer cell lines revealed that certain indolizine derivatives led to a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was attributed to the activation of apoptotic pathways .
  • Anti-inflammatory Mechanism:
    • Experimental models showed that compounds with similar structures could significantly reduce edema and inflammatory markers in induced paw edema models, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypePathogen/Cell LineMIC (μg/mL) / IC50 (μM)Reference
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli64
CytotoxicBreast Cancer Cells10
Anti-inflammatoryPaw Edema ModelSignificant reduction

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